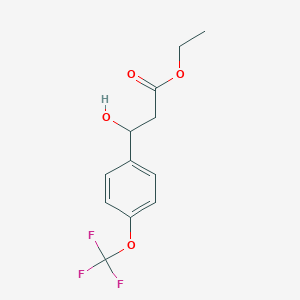

Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate

描述

属性

分子式 |

C12H13F3O4 |

|---|---|

分子量 |

278.22 g/mol |

IUPAC 名称 |

ethyl 3-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate |

InChI |

InChI=1S/C12H13F3O4/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)19-12(13,14)15/h3-6,10,16H,2,7H2,1H3 |

InChI 键 |

XNYJVYHJEQLWBB-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)OC(F)(F)F)O |

产品来源 |

United States |

准备方法

Chemical Synthesis Routes

The primary synthetic approach to Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate involves esterification of the corresponding 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoic acid with ethanol. This reaction typically uses an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to promote ester formation.

$$

\text{3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoic acid} + \text{ethanol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{this compound} + \text{water}

$$

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Sulfuric acid or p-toluenesulfonic acid |

| Solvent | Ethanol (also reactant) |

| Temperature | Reflux (~78 °C) |

| Reaction Time | Several hours (4-12 h) |

| Workup | Neutralization and extraction |

This method allows for moderate to high yields of the ester product with purity typically around 95%.

Industrial Production Techniques

In industrial settings, continuous flow processes may be employed to enhance efficiency and reproducibility. Automated reactors with in-line purification reduce manual handling and contamination risks. Continuous esterification reactors maintain controlled temperature and catalyst concentration, improving yield and scalability.

Reaction Analysis and Optimization

Types of Reactions Involved

- Esterification: Formation of the ethyl ester from the carboxylic acid and ethanol.

- Nucleophilic substitution: The trifluoromethoxy group on the phenyl ring can undergo substitution under specific conditions, enabling derivative synthesis.

- Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced further to an alcohol, allowing structural diversification.

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Esterification | Ethanol, sulfuric acid, reflux | This compound |

| Oxidation | Potassium permanganate, chromium trioxide | 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate |

| Reduction | Lithium aluminum hydride, sodium borohydride | 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanol |

| Substitution | Amines, thiols, halides (nucleophiles) | Substituted derivatives on the trifluoromethoxy phenyl ring |

Research Data and Comparative Analysis

Purity and Yield Data

| Method | Purity (%) | Yield (%) | Notes |

|---|---|---|---|

| Acid-catalyzed esterification | ~95 | 70-90 | Standard lab-scale synthesis |

| Enzymatic synthesis | >95 | Variable | Dependent on enzyme and solvent |

Comparative Structural Influence

| Compound Name | Molecular Formula | Key Structural Difference | Impact on Reactivity and Bioactivity |

|---|---|---|---|

| This compound | C12H13F3O4 | Trifluoromethoxy substituent on phenyl ring | Increased lipophilicity, enhanced biological activity |

| Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate | C12H13F3O2 | Trifluoromethyl group instead of trifluoromethoxy | Different electronic effects, altered reactivity |

| Ethyl 3-hydroxy-3-phenylpropanoate | C12H14O3 | No fluorinated substituent | Lower lipophilicity and bioactivity |

The trifluoromethoxy substituent notably enhances the compound's chemical stability and interaction with biological targets compared to trifluoromethyl or unsubstituted phenyl analogues.

化学反应分析

Types of Reactions

Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Formation of 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate

Reduction: Formation of 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanol

Substitution: Formation of substituted derivatives depending on the nucleophile used

科学研究应用

Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate has a wide range of applications in scientific research:

作用机制

The mechanism of action of Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Substituent Variations: Hydroxyl vs. Oxo Groups

- Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate (CAS 252955-06-9) Key Difference: The ketone (oxo) group replaces the hydroxyl group. The ketone may enhance electrophilicity, making it reactive toward nucleophiles like hydrides (e.g., NaBH₄ for reduction to the alcohol) . Molecular Weight: 276.21 g/mol (C₁₂H₁₁F₃O₄) .

- Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate (CAS 6925-97-9) Key Difference: A nitro (-NO₂) group replaces the trifluoromethoxy (-OCF₃) group. Impact: The nitro group is more electron-withdrawing than -OCF₃, increasing the acidity of the hydroxyl group. This compound’s molecular weight is 239.22 g/mol (C₁₁H₁₃NO₅), with applications in synthetic intermediates .

Positional Isomerism: Para vs. Ortho/Meta Substituents

- Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate (CAS 334778-38-0) Key Difference: The trifluoromethoxy group is ortho-substituted. Impact: Steric hindrance near the ester group may reduce reactivity in nucleophilic acyl substitution. Ortho substitution disrupts resonance stabilization compared to the para isomer .

- Ethyl 3-oxo-3-(3-(trifluoromethoxy)phenyl)propanoate (Ref: 10-F775195) Key Difference: Meta-substituted -OCF₃. Impact: The meta position minimizes resonance effects, altering electronic distribution on the aromatic ring. This could affect binding in biological systems or catalytic processes .

Halogenated Derivatives

- Ethyl 2-bromo-3-(4-trifluoromethoxyphenyl)-3-oxo-propanoate Key Difference: Bromine at the α-position of the ester. Impact: Bromine enhances electrophilicity, making this compound a versatile intermediate for further functionalization (e.g., Suzuki coupling). Purity: 95%, priced at $1,249.13/5g .

- Ethyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)-3-hydroxypropanoate (CAS 2918862-47-0) Key Difference: Bromine at the para position relative to -OCF₃. Impact: Bromine provides a site for cross-coupling reactions.

Functional Group Modifications

- Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate Key Difference: Amino (-NH₂) replaces hydroxyl, and -OCF₂H substitutes -OCF₃. Impact: The amino group increases nucleophilicity, while difluoromethoxy has reduced electron-withdrawing effects compared to trifluoromethoxy. This alters metabolic stability and bioavailability .

- Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride Key Difference: Iodo substituent and protonated amino group. Impact: The heavy iodine atom may be useful in radiopharmaceuticals. The hydrochloride salt improves aqueous solubility .

生物活性

Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate is an organic compound notable for its potential biological activities, particularly due to the presence of the trifluoromethoxy group. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hydroxy group, an ester functional group, and a trifluoromethoxy substituent on the phenyl ring. The trifluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity

Research indicates that compounds containing trifluoromethoxy groups often exhibit enhanced biological activity. This compound has been investigated for various biological activities, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be beneficial in therapeutic applications targeting metabolic pathways.

- Receptor Binding : The unique electronic properties imparted by the trifluoromethoxy group may enhance binding affinity and selectivity towards biological receptors, making it a candidate for drug development.

The mechanism of action involves the interaction of the compound with specific molecular targets. The trifluoromethoxy group enhances lipophilicity, facilitating penetration through cell membranes. The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity .

Synthesis

This compound can be synthesized through various methods that ensure high yields and purity. Common synthetic routes involve:

- Esterification Reactions : Using appropriate carboxylic acids and alcohols under acidic or basic conditions.

- Nucleophilic Substitution : Employing trifluoromethoxy-substituted phenols in reactions with activated esters or acyl chlorides.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and biological interactions of this compound:

- Pharmacokinetics : Research suggests that modifications to this compound could lead to improved metabolic stability and bioavailability in therapeutic applications.

- Anticancer Activity : Preliminary investigations indicate potential anticancer properties, where the compound may inhibit cancer cell proliferation through specific molecular pathways .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-hydroxy-3-(4-trifluoromethylphenyl)propanoate | C12H13F3O2 | Contains a trifluoromethyl group instead of trifluoromethoxy |

| Methyl 3-hydroxy-3-(3-trifluoromethylphenyl)propanoate | C12H13F3O2 | Similar structure but with a methyl ester |

| Ethyl 3-hydroxy-3-phenylpropanoate | C12H14O3 | Lacks fluorinated substituents, affecting reactivity |

The unique position and type of fluorinated substituent (trifluoromethoxy versus trifluoromethyl) significantly influence the chemical reactivity and biological activity of these compounds .

常见问题

Q. What are the key synthetic routes for Ethyl 3-hydroxy-3-(4-(trifluoromethoxy)phenyl)propanoate, and how do reaction conditions influence yield?

Q. How is the compound’s structure confirmed, and what analytical techniques are essential?

Structural validation relies on:

- NMR Spectroscopy : H and C NMR identify the trifluoromethoxy group (δ ~120 ppm for F coupling) and hydroxypropanoate backbone .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 307.1) .

- HPLC : Monitors purity (>98%) and resolves enantiomers if chiral centers are present .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure forms?

The 3-hydroxy group introduces a chiral center, necessitating asymmetric synthesis or resolution:

- Chiral Catalysts : Use of (R)- or (S)-BINOL-based catalysts for enantioselective reductions (up to 95% ee) .

- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer .

- Crystallization : Diastereomeric salt formation with chiral amines (e.g., L-proline) .

Key Challenge : Competing racemization during esterification requires low-temperature conditions (<5°C) .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

Q. How can researchers reconcile contradictory data on the compound’s metabolic stability?

Discrepancies arise from:

- In vitro vs. in vivo Models : Hepatic microsomal assays may underestimate esterase-mediated hydrolysis observed in vivo .

- Species Variability : Rat liver S9 fractions hydrolyze the ester 2–3× faster than human counterparts . Mitigation : Use deuterated analogs (e.g., CD3-ethyl) to track metabolic pathways via LC-MS/MS .

Q. What computational methods predict interaction mechanisms with biological targets?

- Molecular Docking (AutoDock Vina) : Models binding to serotonin transporters (SERT), showing key interactions with Asp98 and Tyr176 .

- MD Simulations (GROMACS) : Reveals stable hydrogen bonding between the hydroxy group and catalytic triad residues in hydrolases .

- QSAR Models : Correlate logP values (<3.5) with optimal CNS permeability .

Methodological Considerations

Q. How are reaction intermediates characterized to optimize multi-step synthesis?

- In situ IR Spectroscopy : Tracks carbonyl reduction (disappearance of 1720 cm⁻¹ peak) .

- TLC with Fluorescent Indicators : Monitors aldol condensation progress (Rf = 0.4 in hexane:EtOAc 7:3) .

Q. What protocols ensure reproducibility in enantiomeric excess (ee) measurements?

- Chiral HPLC : Use Chiralpak AD-H column, isocratic elution (hexane:IPA 90:10), UV detection at 254 nm .

- Circular Dichroism (CD) : Validates ee values >90% with characteristic Cotton effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。